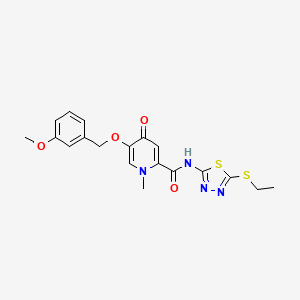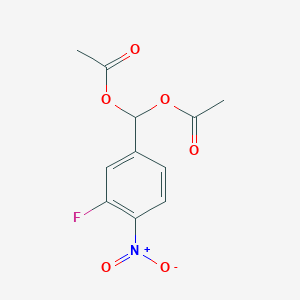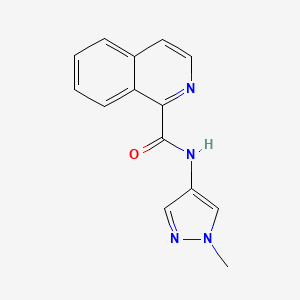![molecular formula C17H16F3NO5S B2436767 methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate CAS No. 1396750-33-6](/img/structure/B2436767.png)
methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate is a chemical compound known for its unique structure and properties It is used in various scientific research applications, particularly in the fields of chemistry and biology
Métodos De Preparación
One common synthetic route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionic acid with methyl 4-aminobenzoate under appropriate conditions to form the desired product. Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate is utilized in several scientific research areas:
Chemistry: It is used in the synthesis and characterization of novel chemical entities, particularly in catalytic processes that yield pharmaceutically relevant products.
Biology: The compound’s structure is related to those used in studies of antihyperglycemic agents, indicating its potential in developing new therapeutic agents.
Medicine: Research into its potential therapeutic applications, including its role in developing new drugs, is ongoing.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group and the hydroxy group play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways.
Comparación Con Compuestos Similares
Methyl 4-(N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl)benzoate can be compared with similar compounds such as:
3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid: This compound shares the trifluoromethyl and hydroxy groups but differs in its overall structure and applications.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Another similar compound with trifluoromethyl and hydroxy groups, used in different chemical reactions and applications.
Propiedades
IUPAC Name |
methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO5S/c1-26-15(22)12-7-9-14(10-8-12)27(24,25)21-11-16(23,17(18,19)20)13-5-3-2-4-6-13/h2-10,21,23H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOWZBICOGNJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2436686.png)

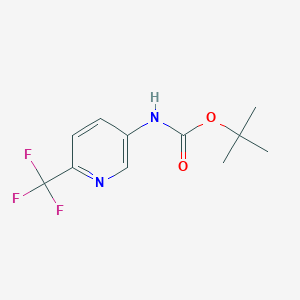
![3,4,5-trimethoxy-N-[5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2436690.png)
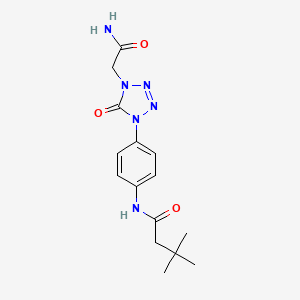
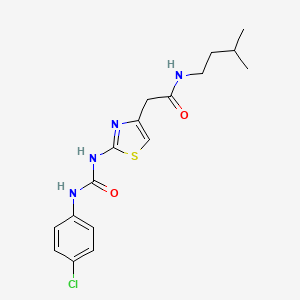
![Ethyl 2-[2-[5-(4-methoxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-3-yl]phenoxy]acetate](/img/structure/B2436696.png)
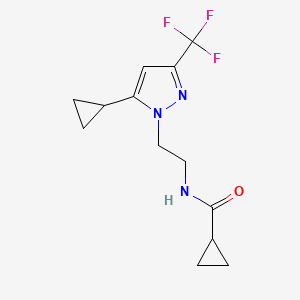
![4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B2436698.png)
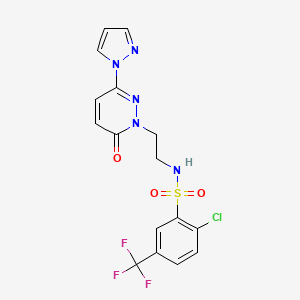
![2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2436701.png)
